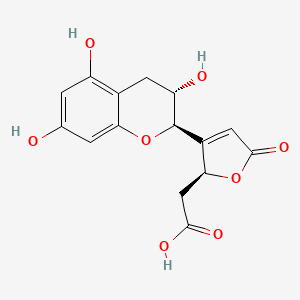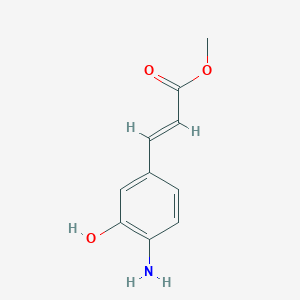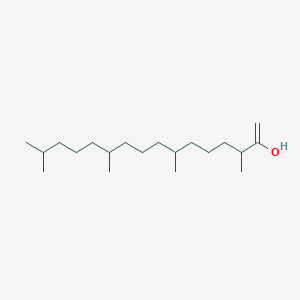![molecular formula C2H4FeNO6S B12337488 hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) is a chemical compound with the formula C2H4FeNO6S and a molecular weight of 225.96 g/mol . . This compound is a coordination complex where iron is coordinated by glycine and sulfate ligands. It appears as a colorless crystalline or yellow-brown powder and is highly soluble in water .
準備方法
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be synthesized through various methods. One common method involves reacting glycine with ferrous sulfate under controlled conditions . The reaction is typically carried out by mixing ferrous sulfate and glycine, followed by careful heating under nitrogen to around 70°C. The reaction proceeds rapidly, and the complex compound is obtained when the color turns uniformly light brown . After cooling, the product is purified to obtain the final compound .
化学反応の分析
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) undergoes several types of chemical reactions, including:
Oxidation: The iron in the compound can be oxidized from Fe(II) to Fe(III) under suitable conditions.
Reduction: The compound can be reduced back to Fe(II) from Fe(III) using reducing agents.
Substitution: Ligands in the coordination complex can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination complexes.
Biology: The compound plays a role in biological studies due to its involvement in iron metabolism and its use as an iron supplement.
Industry: The compound is used in the production of iron supplements and other iron-containing products.
作用機序
The mechanism of action of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) involves its role as an iron source. In biological systems, the compound dissociates to release iron ions, which are then utilized in various metabolic processes. Iron is a crucial component of hemoglobin and myoglobin, which are essential for oxygen transport and storage in the body . The glycine and sulfate ligands help stabilize the iron in a bioavailable form, facilitating its absorption and utilization .
類似化合物との比較
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be compared with other iron coordination complexes such as:
Iron (II) sulfate (FeSO4): A common iron supplement but less bioavailable compared to hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-).
Iron (III) chloride (FeCl3): Used in various industrial applications but not typically used as a nutritional supplement.
Iron (II) gluconate: Another iron supplement with different bioavailability and stability profiles.
The uniqueness of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) lies in its combination of glycine and sulfate ligands, which enhance its bioavailability and stability as an iron supplement .
特性
分子式 |
C2H4FeNO6S |
|---|---|
分子量 |
225.97 g/mol |
IUPAC名 |
2-azanidylacetate;hydron;iron(3+);sulfate |
InChI |
InChI=1S/C2H4NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h3H,1H2,(H,4,5);;(H2,1,2,3,4)/q-1;+3;/p-2 |
InChIキー |
QDNVKBLOCGKQEB-UHFFFAOYSA-L |
正規SMILES |
[H+].C(C(=O)[O-])[NH-].[O-]S(=O)(=O)[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)


![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)

![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)

![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)

![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

